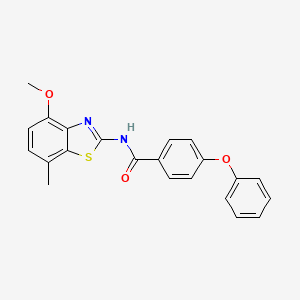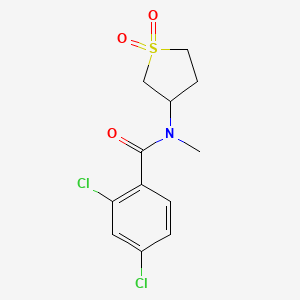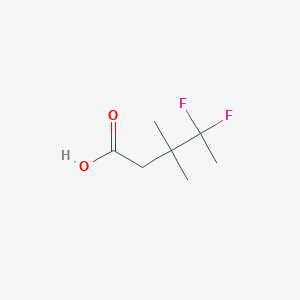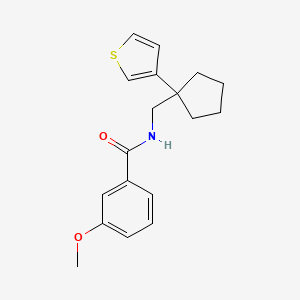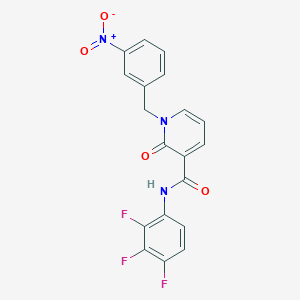
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antiviral Applications
Indole derivatives, which include the core structure of our compound, have been reported to exhibit antiviral activities. Compounds similar to our subject have shown inhibitory activity against influenza A and other viruses . The presence of the fluorophenyl group may contribute to the compound’s potential efficacy as an antiviral agent.
Anti-inflammatory Properties
The indole nucleus, present in our compound, is associated with anti-inflammatory properties. This suggests that our compound could be useful in the development of new anti-inflammatory drugs, potentially aiding in the treatment of conditions like arthritis or inflammatory bowel disease .
Anticancer Potential
Indole derivatives are known for their anticancer activities. The structural features of our compound, such as the 4-fluorophenyl group, may interact with various biological targets, offering a pathway for the development of novel anticancer therapies .
Anti-HIV Activity
Compounds with an indole base structure have been identified with anti-HIV properties. The ability to bind with high affinity to multiple receptors makes indole derivatives, including our compound, candidates for HIV treatment research .
Antioxidant Effects
The indole moiety is associated with antioxidant effects, which are crucial in protecting cells from oxidative stress. This property could make our compound a valuable asset in researching treatments for diseases caused by oxidative damage .
Antimicrobial and Antitubercular Uses
Indole derivatives have shown significant antimicrobial and antitubercular activities. The compound could be explored for its potential use in treating bacterial infections, including tuberculosis .
Antidiabetic Applications
Research has indicated that indole derivatives can have antidiabetic effects. This opens up possibilities for our compound to be used in the study and development of new antidiabetic medications .
Antimalarial and Anticholinesterase Activities
The biological activities of indole derivatives extend to antimalarial and anticholinesterase activities. These properties suggest that our compound could be researched for use in treating malaria and disorders related to cholinesterase enzyme dysfunction .
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-14-3-2-4-18(9-14)26-13-19(24)22-11-15-10-20(25)23(12-15)17-7-5-16(21)6-8-17/h2-9,15H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWWQYHPOFJRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

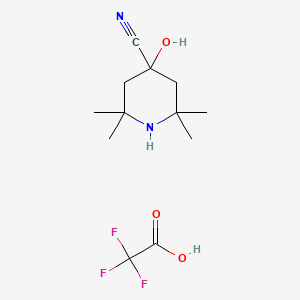

![(4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2899735.png)

![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide](/img/structure/B2899740.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2899742.png)
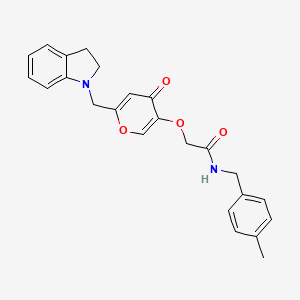

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2899748.png)
